5-Chloro-2,4-dinitrobenzoic acid
Overview
Description
5-Chloro-2,4-dinitrobenzoic acid is a chemical compound with the molecular formula C₇H₃ClN₂O₆ and a molecular weight of 246.56 g/mol . It is a pale yellow to yellow crystalline powder with a melting point of 180-182°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as 3,5-dinitrobenzoate derivatives have been shown to exhibit antifungal activity . The targets could potentially be enzymes or proteins involved in the survival and proliferation of fungi.
Mode of Action
It’s worth noting that certain 3,5-dinitrobenzoate derivatives have been found to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . This interference could potentially lead to the disruption of the cell membrane’s integrity and function, thereby inhibiting the growth of the fungi.
Biochemical Pathways
Based on the potential mode of action, it can be inferred that the compound might affect the ergosterol biosynthesis pathway in fungi . Disruption of this pathway could lead to downstream effects such as impaired cell membrane function and ultimately, cell death.
Result of Action
Based on the potential mode of action, the compound could cause disruption of the fungal cell membrane, leading to cell death .
Biochemical Analysis
Biochemical Properties
The information available does not specify the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
The current literature does not provide specific details on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
5-Chloro-2,4-dinitrobenzoic acid is a solid substance that should be stored at room temperature
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
The current literature does not provide specific details on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-dinitrobenzoic acid typically involves the nitration of 5-chlorobenzoic acid. The process includes the following steps:
Purification: The resulting product is then purified through recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Nitration: Large-scale nitration of 5-chlorobenzoic acid using industrial-grade nitric and sulfuric acids.
Continuous Purification: Use of continuous crystallization and filtration systems to purify the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-dinitrobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used in the presence of hydrogen gas.
Major Products Formed
Scientific Research Applications
5-Chloro-2,4-dinitrobenzoic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzoic acid: Similar in structure but lacks the chlorine atom at the 5-position.
5-Chloro-2-nitrobenzoic acid: Contains only one nitro group at the 2-position.
3,5-Dinitrobenzoic acid: Has nitro groups at the 3 and 5 positions instead of 2 and 4.
Uniqueness
5-Chloro-2,4-dinitrobenzoic acid is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-2,4-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQOEJCXWMGEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395602 | |
Record name | 5-chloro-2,4-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136833-36-8 | |
Record name | 5-chloro-2,4-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5-chloro-2,4-dinitrobenzamide mustards, derived from 5-chloro-2,4-dinitrobenzoic acid, influence their potency and selectivity as prodrugs for NTR-mediated GDEPT?
A1: Research indicates that modifications to the amide side chain of 2,4-dinitrobenzamide mustards, synthesized from this compound, significantly impact their effectiveness as prodrugs for NTR-mediated GDEPT [].
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